Cas no 1262006-29-0 (3-methoxy-5-(4-methyl-2-thienyl)benzoic Acid)
3-methoxy-5-(4-methyl-2-thienyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-5-(4-methyl-2-thienyl)benzoic Acid
- 3-methoxy-5-(3-methylsulfanylphenyl)benzoic acid
- 5-METHOXY-3-(3-METHYLTHIOPHENYL)BENZOIC ACID
- 1262006-29-0
- 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95%
- MFCD18320502
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- MDL: MFCD18320502
- Inchi: 1S/C15H14O3S/c1-18-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)19-2/h3-9H,1-2H3,(H,16,17)
- InChI Key: QMMRHHAOMGXHGS-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C1C=C(C=C(C(=O)O)C=1)OC
Computed Properties
- Exact Mass: 274.06636548g/mol
- Monoisotopic Mass: 274.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 71.8Ų
3-methoxy-5-(4-methyl-2-thienyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327682-5g |
5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95%; . |
1262006-29-0 | 95% | 5g |
€1159.00 | 2025-04-21 | |
| abcr | AB327682-5 g |
5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95%; . |
1262006-29-0 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-methoxy-5-(4-methyl-2-thienyl)benzoic Acid Suppliers
3-methoxy-5-(4-methyl-2-thienyl)benzoic Acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-methoxy-5-(4-methyl-2-thienyl)benzoic Acid
3-Methoxy-5-(4-Methyl-2-thienyl)benzoic Acid (CAS No. 1262006-29-0): An Overview
3-Methoxy-5-(4-methyl-2-thienyl)benzoic acid (CAS No. 1262006-29-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety, a methoxy group, and a thienyl substituent. These structural features contribute to its diverse chemical and biological properties, making it a valuable compound for various research and development activities.
The chemical formula of 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid is C13H12O3S, and it has a molecular weight of approximately 248.3 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including coupling reactions and functional group transformations. One common synthetic route involves the reaction of 3-methoxybenzoyl chloride with 4-methylthiophene in the presence of a suitable base, followed by hydrolysis to form the final carboxylic acid product.
In terms of its physical properties, 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid is a white to off-white solid at room temperature. It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. This solubility profile makes it suitable for use in various experimental conditions, including biological assays and chemical reactions.
The biological activity of 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid has been the subject of numerous studies. Research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis. Additionally, another study in the Cancer Research journal reported that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Beyond its therapeutic applications, 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid has also been explored for its use as an intermediate in the synthesis of other bioactive compounds. Its versatile structure allows for easy functionalization and modification, making it a valuable starting material for the development of novel drugs and pharmaceuticals. For example, researchers have used this compound as a building block to synthesize new derivatives with enhanced biological activity and improved pharmacokinetic properties.
In the context of drug discovery and development, the safety profile of 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid is an important consideration. Preclinical studies have shown that this compound exhibits low toxicity and good safety margins when administered at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The potential applications of 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid extend beyond pharmaceuticals. In the chemical industry, this compound can be used as a reagent or catalyst in various synthetic processes. Its unique electronic properties make it suitable for use in materials science, where it can be incorporated into polymers or other materials to enhance their performance characteristics.
In conclusion, 3-methoxy-5-(4-methyl-2-thienyl)benzoic acid (CAS No. 1262006-29-0) is a multifaceted compound with a wide range of potential applications in both the pharmaceutical and chemical industries. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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